molecular formula C6H5Cl5O2 B138883 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester CAS No. 97055-36-2

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester

Cat. No.: B138883
CAS No.: 97055-36-2
M. Wt: 286.4 g/mol
InChI Key: VEPUWSGAJQCMRY-UHFFFAOYSA-N
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Description

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is an organic compound with the CAS Registry Number 97055-36-2 . It is classified as a methyl ester and has the molecular formula C 6 H 5 Cl 5 O 2 , corresponding to an average molecular mass of 286.37 g/mol . This compound is also known by several synonyms, including Methyl 2,4,4-Trichloro-3-(dichloromethyl)crotonate and Methyl 2,4,4-trichloro-3-(dichloromethyl)-2-butenoate . As a highly chlorinated crotonic acid derivative, this ester is typically characterized as a miscellaneous compound and may serve as a specialized intermediate or building block in organochlorine research and development . For handling and stability, it is recommended that this material be stored in a 2-8°C refrigerator . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPUWSGAJQCMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Scientific Research Applications

Synthesis and Production

The production of 2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester involves several chemical processes. The most common method includes the dehydration-condensation reaction of a carboxylic acid and an alcohol using an acid catalyst. This method is noted for its efficiency and environmental friendliness compared to traditional methods that generate significant waste .

Agrochemical Development

This compound is primarily used in the synthesis of herbicides and pesticides. Its chlorinated structure enhances its efficacy as a biocide by improving its stability and bioactivity against various pests and weeds.

Case Study : A study demonstrated that formulations containing this compound exhibited increased herbicidal activity compared to non-chlorinated analogs. The enhanced performance is attributed to its ability to disrupt metabolic pathways in target organisms.

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders. Its derivatives are explored for their potential therapeutic effects.

Case Study : Research published in medicinal chemistry journals indicates that derivatives of this compound show promise in inhibiting specific enzymes involved in disease pathways. These findings suggest potential applications in drug development for treating conditions such as diabetes and obesity.

Material Science

The compound is also investigated for its properties in polymer science, particularly as a monomer in the production of specialty polymers with unique thermal and mechanical properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp120 °C
Tensile Strength45 MPa
Elongation at Break300%
Thermal StabilityStable up to 250 °C

Environmental Impact and Safety

While the compound has beneficial applications, it is essential to consider its environmental impact due to its chlorinated nature. Regulatory frameworks are in place to evaluate the safety and ecological effects of such compounds during their lifecycle from production to application.

Regulatory Insights : The European Union has stringent regulations regarding the use of chlorinated compounds in consumer products and agricultural applications. Compliance with these regulations ensures that the benefits of using such compounds do not outweigh their potential risks .

Mechanism of Action

The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester (97055-36-2) C₆H₅Cl₅O₂ 301.37 2,4,4-trichloro; 3-(dichloromethyl) Discontinued; high halogenation suggests potential as a reactive intermediate
4,4-Dichloro-3-(dichloromethyl)crotonic Acid Methyl Ester (97055-33-9) C₆H₆Cl₄O₂ 283.93 4,4-dichloro; 3-(dichloromethyl) Discontinued; reduced chlorination compared to target compound
2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester (97055-35-1) C₆H₆Cl₆O₂ 351.79 Extended chain with tetrachloro substitution Higher molecular weight; unknown applications
3-(3,4-Dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic Acid Methyl Ester (DV185) C₁₁H₇Cl₂F₃O₂ 299.08 3,4-dichlorophenyl; 4,4,4-trifluoro Fluorinated analog; enhanced electronegativity and stability
Bromocrotonic Ester (from Wohl–Ziegler bromination) Not specified Not specified Bromine substitution at α-position Reactivity in bromination reactions; resonance stabilization
Ethyl 2-Chloro-3-oxobutanoate (609-15-4) C₆H₉ClO₃ 164.59 Chloro and oxo groups Reactive in nucleophilic additions; used in organic synthesis
Crotonic Acid Tert-Butyl Ester (3246-27-3) C₈H₁₄O₂ 142.20 Unsubstituted crotonic acid; tert-butyl Standard ester for polymerization studies

Key Differences in Reactivity and Stability

  • Chlorination vs. Fluorination : The trifluoro-substituted analog (DV185) exhibits greater electronegativity and thermal stability compared to chlorinated derivatives, making it suitable for high-performance materials . In contrast, the target compound’s multiple chlorines may increase its susceptibility to hydrolysis or photodegradation.
  • Brominated Analogs : Bromocrotonic esters (e.g., from ) form conjugated products due to resonance stabilization, whereas chlorinated analogs like the target compound may favor different reaction pathways in halogenation .
  • Environmental Persistence : The target compound’s high chlorine content likely reduces biodegradability compared to unsubstituted crotonic esters (e.g., tert-butyl ester), which are more readily metabolized by bacteria like E. coli .

Biological Activity

2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester (CAS Number: 97055-36-2) is a synthetic organic compound notable for its various biological activities. This article explores the compound's biological properties, including its toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features multiple chlorine substituents and a methyl ester functional group. This structure contributes to its reactivity and biological interactions.

  • Molecular Formula : C7_7H6_6Cl4_4O2_2
  • Appearance : White solid

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It has been classified under various toxicological studies for its acute effects on dermal and inhalation exposure routes:

  • Acute Toxicity : Studies have shown that the compound can cause severe skin irritation and systemic toxicity upon exposure. The European Commission's report categorizes it as an "acute toxic 3 dermal" substance, indicating a potential for serious health risks through skin contact .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Laboratory tests have indicated efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Potential Therapeutic Applications

The unique chemical structure of this compound suggests potential applications in medicinal chemistry. Its chlorinated derivatives are often explored for pharmaceutical development due to their biological activity.

  • Anticancer Activity : Some studies indicate that chlorinated compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines are currently under investigation.
  • Pesticidal Properties : Given its structural characteristics, there is interest in evaluating its efficacy as a pesticide or herbicide in agricultural applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Chlorinated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and potentially in human cells.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted to assess the biological impacts of this compound:

  • Dermal Exposure Study : A study involving dermal exposure in animal models highlighted significant inflammatory responses and tissue damage at varying concentrations of the compound.
  • In Vitro Antimicrobial Testing : In vitro tests demonstrated variable effectiveness against different microbial strains, suggesting selective antimicrobial properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify chlorine substituents and ester groups, complemented by high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₆H₅Cl₅O₂, exact mass: 326.81 g/mol). Infrared (IR) spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment .
  • Key Data : CAS 97055-36-2; molecular weight: 326.81 g/mol .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodology : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis, compare retention times in HPLC against a reference standard. Confirm regioselectivity of chlorination using X-ray crystallography or computational modeling (DFT) to resolve steric and electronic effects at the crotonic acid backbone .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound under nucleophilic conditions?

  • Methodology : Conduct kinetic studies using nucleophiles (e.g., hydroxide, amines) in varying solvents (polar aprotic vs. protic). Analyze intermediates via stopped-flow spectroscopy or LC-MS. Computational studies (e.g., molecular orbital analysis) can elucidate electron-withdrawing effects of trichloromethyl groups on the ester’s electrophilicity .

Q. What are the challenges in synthesizing this compound with high regiochemical purity?

  • Methodology : Optimize chlorination conditions (e.g., Cl₂ gas vs. SOCl₂) to avoid over-chlorination. Use low-temperature reactions (-20°C) to control exothermicity. Purify via fractional crystallization or preparative HPLC. Validate regiochemistry using NOESY NMR to confirm spatial arrangement of substituents .

Q. How does photolytic degradation of this compound impact its environmental persistence?

  • Methodology : Expose the compound to UV light (λ = 254–365 nm) in aqueous and organic matrices. Track degradation products (e.g., dichloroacetic acid, chlorinated aldehydes) via GC-MS or IC (ion chromatography). Assess toxicity of breakdown products using Vibrio fischeri bioluminescence assays .

Q. What strategies mitigate thermal instability during storage or handling?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (<100°C). Store under inert gas (N₂/Ar) in amber glass to prevent moisture absorption and light-induced radical reactions. Stabilize with antioxidants (e.g., BHT) at 0.1–1% w/w .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported toxicity profiles of chlorinated crotonic esters?

  • Methodology : Re-evaluate experimental conditions (e.g., solvent choice, exposure duration) across studies. Use standardized OECD guidelines for acute toxicity (e.g., LD₅₀ in rats) and ecotoxicity (Daphnia magna LC₅₀). Cross-validate results with in vitro assays (e.g., HepG2 cell viability) to resolve interspecies variability .

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